Sulfanylideneacetaldehyde

Description

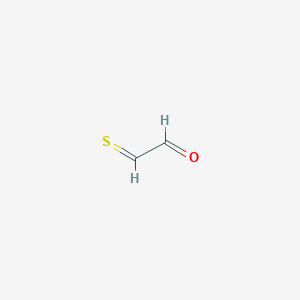

Sulfanylideneacetaldehyde (IUPAC name: ethanethial) is a thioaldehyde derivative of acetaldehyde, characterized by the replacement of the carbonyl oxygen atom with a sulfur atom. Its molecular formula is C₂H₄OS, with a molecular weight of 76.11 g/mol. Structurally, it features a thioaldehyde group (-CHS) adjacent to a methyl group, rendering it highly reactive due to the polarizable sulfur atom. Thioaldehydes like this compound are less stable than their oxygen-containing counterparts, often prone to rapid polymerization or decomposition under ambient conditions .

Key applications include its use as a ligand in transition metal coordination chemistry, where its sulfur atom enhances soft Lewis basicity, enabling unique catalytic behavior in organic transformations . However, its instability necessitates specialized handling, such as low-temperature storage and inert atmospheres.

Properties

CAS No. |

82563-94-8 |

|---|---|

Molecular Formula |

C2H2OS |

Molecular Weight |

74.10 g/mol |

IUPAC Name |

2-sulfanylideneacetaldehyde |

InChI |

InChI=1S/C2H2OS/c3-1-2-4/h1-2H |

InChI Key |

GMZLFEZIMUIKJP-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfanylideneacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of primary alcohols. For instance, the Swern oxidation method uses dimethyl sulfoxide (DMSO) and oxalyl chloride to oxidize primary alcohols to aldehydes . Another method involves the ozonolysis of alkenes, where the double bond of an alkene is cleaved to form aldehydes .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic oxidation of sulfur-containing compounds. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Sulfanylideneacetaldehyde undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Ammonia (NH3), primary amines (RNH2)

Major Products

Oxidation: Carboxylic acids

Reduction: Primary alcohols

Substitution: Various substituted aldehydes

Scientific Research Applications

Sulfanylideneacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of sulfanylideneacetaldehyde involves its interaction with nucleophilic sites on biological macromolecules. The carbonyl group (C=O) is highly reactive and can form covalent bonds with nucleophilic residues such as amino acids in proteins . This interaction can lead to the formation of stable adducts, which may alter the function of the target molecules .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares sulfanylideneacetaldehyde with structurally related aldehydes and thioaldehydes:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Stability | Key Functional Group |

|---|---|---|---|---|

| This compound | C₂H₄OS | 76.11 | Low | Thioaldehyde (-CHS) |

| Acetaldehyde | C₂H₄O | 44.05 | Moderate | Aldehyde (-CHO) |

| Thioacetamide | C₂H₅NS | 75.13 | Moderate | Thioamide (-CS-NH₂) |

| Heptaldehyde | C₇H₁₄O | 114.19 | High | Aldehyde (-CHO) |

Key Observations :

- Stability : this compound exhibits lower stability compared to acetaldehyde and heptaldehyde due to the weaker C=S bond (vs. C=O) and susceptibility to nucleophilic attack .

- Reactivity : The thioaldehyde group in this compound reacts more vigorously with amines and oxidizing agents than acetaldehyde, often leading to rapid polymerization or explosive reactions under trace metal contamination .

Chemical Reactivity and Hazard Profile

Reaction with Acids and Bases

- This compound : Reacts violently with strong acids (e.g., H₂SO₄) and bases (e.g., NaOH), forming unstable intermediates that may decompose exothermically.

- Acetaldehyde : Polymerizes in the presence of acids (e.g., HCl) to form paraldehyde, while bases catalyze condensation reactions (e.g., aldol addition) .

Oxidation and Polymerization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.